molecular formula C12H4F6O3S B1304880 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate CAS No. 885950-58-3

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate

Cat. No.: B1304880
CAS No.: 885950-58-3
M. Wt: 342.22 g/mol
InChI Key: ZRGXRWOGAFUFPE-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonate ester, which can participate in nucleophilic substitution reactions. This interaction is crucial in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein functions. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on enzymes and proteins, leading to changes in their activity and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to alterations in signal transduction pathways, impacting processes such as cell growth, differentiation, and apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as an inhibitor or activator of enzymes by binding to their active sites. The binding interactions often involve the formation of a covalent bond between the sulfonate ester group of the compound and nucleophilic residues in the enzyme’s active site. This interaction can lead to changes in the enzyme’s conformation and activity, thereby affecting its catalytic function. Additionally, this compound can influence gene expression by binding to regulatory proteins and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors such as light, temperature, and pH. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can be metabolized through hydrolysis, leading to the formation of its corresponding phenol and sulfonic acid derivatives. These metabolic products can further participate in biochemical reactions, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can interact with intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its biological activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, cytoplasm, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Preparation Methods

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate typically involves the reaction of 2,3,4,5,6-pentafluorophenol with 4-fluorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester . The reaction conditions generally include a solvent like dichloromethane and are conducted at room temperature.

Chemical Reactions Analysis

2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution. Common reagents used in these reactions include bases like sodium hydroxide and acids like sulfuric acid. The major products formed from these reactions depend on the specific reagents and conditions used .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 4-fluorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4F6O3S/c13-5-1-3-6(4-2-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGXRWOGAFUFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401219967
Record name 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885950-58-3
Record name 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885950-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,5,6-Pentafluorophenyl 4-fluorobenzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401219967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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